プロラクチン放出ペプチド (12-31), ヒト

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prolactin Releasing Peptide (12-31), human, is a fragment of the prolactin-releasing peptide, which is a member of the RF-amide neuropeptide family. This peptide plays a significant role in the regulation of food intake and energy expenditure. It is known for its high affinity to the G-protein coupled receptor, GPR10, and has been studied for its potential therapeutic applications in various physiological functions, including neuroprotection, cardiovascular regulation, and stress response .

科学的研究の応用

Prolactin Releasing Peptide (12-31), human, has been extensively studied for its scientific research applications in various fields:

Chemistry: It is used as a model peptide for studying peptide synthesis and structure-activity relationships.

Biology: It plays a role in the regulation of food intake, energy metabolism, and stress response.

Medicine: It has potential therapeutic applications in neuroprotection, cardiovascular regulation, and the treatment of metabolic disorders.

Industry: It is used in the development of peptide-based drugs and therapeutic agents

作用機序

Target of Action

The primary target of Prolactin Releasing Peptide (12-31), human is the G protein-coupled receptor, GPR10 . This receptor is expressed abundantly in various parts of the brain including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, and also in the anterior pituitary and adrenal medulla .

Mode of Action

Prolactin Releasing Peptide (12-31), human binds to its receptor, GPR10, with high affinity . This binding stimulates calcium mobilization in cells, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

Upon binding to the GPR10 receptor, Prolactin Releasing Peptide (12-31), human activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the peptide is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor . The peptide binds to its receptor with high affinity and stimulates cellular responses .

Result of Action

The activation of the GPR10 receptor by Prolactin Releasing Peptide (12-31), human leads to the release of prolactin, a hormone that stimulates mammary tissue development and lactation . Additionally, it has been suggested that Prolactin Releasing Peptide (12-31), human may play a role in the central feedback control of neuroendocrine and autonomic homeostasis .

Action Environment

The action of Prolactin Releasing Peptide (12-31), human is primarily in the brain, where its release is regulated by a number of stimuli, including those coming from the periphery

生化学分析

Biochemical Properties

Prolactin Releasing Peptide (12-31), human, is a C-terminally amidated peptide derived from a larger precursorThis interaction leads to the activation of intracellular signaling pathways, including the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) pathways . These pathways are crucial for the regulation of metabolic processes, cell survival, and growth. Additionally, Prolactin Releasing Peptide (12-31), human, has lesser activity towards the neuropeptide FF receptor type 2 (NPFF-R2), indicating its role in modulating various physiological functions .

Cellular Effects

Prolactin Releasing Peptide (12-31), human, exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been shown to upregulate the PI3K-PKB/Akt and ERK-CREB signaling pathways, promoting cell survival and growth . This peptide also exhibits anti-apoptotic properties, reducing the degree of apoptosis in stressed neuronal cells . Furthermore, Prolactin Releasing Peptide (12-31), human, influences cell signaling pathways involved in food intake regulation and energy balance, making it a potential therapeutic target for obesity and type 2 diabetes mellitus .

Molecular Mechanism

The molecular mechanism of action of Prolactin Releasing Peptide (12-31), human, involves its binding to the GPR10 receptor with high affinity . This binding triggers a cascade of intracellular signaling events, including the activation of PI3K-PKB/Akt and ERK-CREB pathways . These pathways lead to the phosphorylation of various downstream targets, ultimately resulting in changes in gene expression and cellular metabolism. Additionally, Prolactin Releasing Peptide (12-31), human, has been shown to stimulate the release of prolactin from lactotropic cells, further highlighting its role in endocrine regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prolactin Releasing Peptide (12-31), human, have been observed to change over time. The peptide exhibits stability and retains its biological activity for extended periods under controlled conditions . Degradation of the peptide can occur over time, leading to a decrease in its efficacy. Long-term studies have shown that Prolactin Releasing Peptide (12-31), human, can have sustained effects on cellular function, including prolonged activation of signaling pathways and maintenance of cell viability .

Dosage Effects in Animal Models

The effects of Prolactin Releasing Peptide (12-31), human, vary with different dosages in animal models. At lower doses, the peptide effectively stimulates prolactin release and activates intracellular signaling pathways . At higher doses, there may be threshold effects, where the peptide’s efficacy plateaus or adverse effects are observed. Toxicity studies have indicated that extremely high doses of Prolactin Releasing Peptide (12-31), human, can lead to adverse effects, including disruptions in endocrine function and metabolic imbalances .

Metabolic Pathways

Prolactin Releasing Peptide (12-31), human, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, including those involved in energy expenditure and glucose metabolism . The peptide’s activation of the PI3K-PKB/Akt and ERK-CREB pathways influences metabolic flux and metabolite levels, contributing to its role in maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Prolactin Releasing Peptide (12-31), human, is transported and distributed through specific mechanisms. The peptide binds to transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of Prolactin Releasing Peptide (12-31), human, is influenced by its interaction with the GPR10 receptor, which is abundantly expressed in various tissues, including the brain, pituitary, and adrenal glands .

Subcellular Localization

Prolactin Releasing Peptide (12-31), human, exhibits specific subcellular localization patterns that are crucial for its activity and function. The peptide is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that Prolactin Releasing Peptide (12-31), human, reaches its intended sites of action, where it can effectively interact with its receptors and exert its biological effects .

準備方法

The synthesis of Prolactin Releasing Peptide (12-31), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the coupling reactions. The synthesis process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The Fmoc group is removed to expose the amino group.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

化学反応の分析

Prolactin Releasing Peptide (12-31), human, primarily undergoes peptide bond formation during its synthesis. The common reagents used in these reactions include:

Fmoc-protected amino acids: These are the building blocks of the peptide.

Activating agents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to facilitate the coupling reactions.

Cleavage reagents: Such as TFA (trifluoroacetic acid) to remove the peptide from the resin.

The major product formed from these reactions is the desired peptide sequence, Prolactin Releasing Peptide (12-31), human, which can be further purified using techniques like HPLC (High-Performance Liquid Chromatography).

類似化合物との比較

Prolactin Releasing Peptide (12-31), human, is unique due to its specific sequence and high affinity for the GPR10 receptor. Similar compounds include other RF-amide peptides such as:

Neuropeptide FF (NPFF): Involved in pain modulation and cardiovascular regulation.

Kisspeptin: Plays a role in reproductive hormone regulation.

RF-amide-related peptide (RFRP): Involved in stress and reproductive functions

These peptides share the RF-amide motif but differ in their specific sequences and physiological roles, highlighting the uniqueness of Prolactin Releasing Peptide (12-31), human.

特性

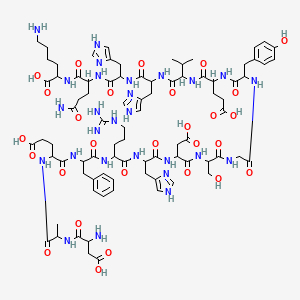

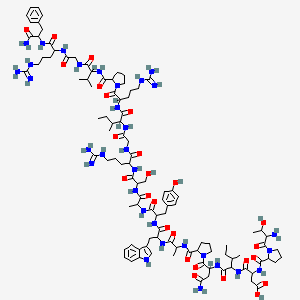

IUPAC Name |

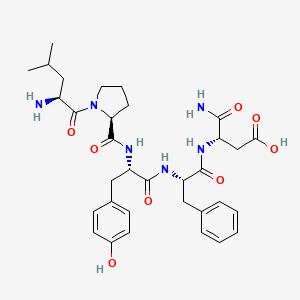

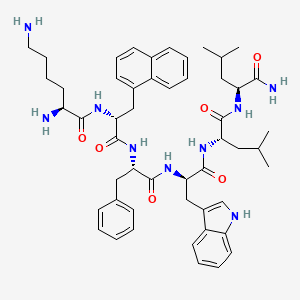

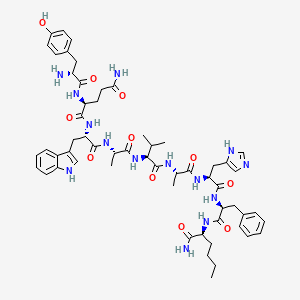

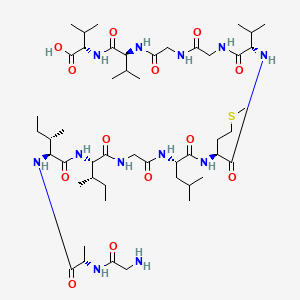

4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYRNXJVNKJULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H158N32O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2272.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。